molecular formula C21H23IN2O2 B13737576 Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-5,6-dimethyl-, iodide CAS No. 41729-43-5

Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-5,6-dimethyl-, iodide

Cat. No.: B13737576
CAS No.: 41729-43-5
M. Wt: 462.3 g/mol
InChI Key: ZXWXLKDCEHARTI-UHFFFAOYSA-M
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Description

Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-5,6-dimethyl-, iodide is a complex organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of an iodide ion and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazolium compounds typically involves the condensation of 2-aminophenol with various aldehydes or ketones. For Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-5,6-dimethyl-, iodide, the synthetic route may involve the following steps:

    Condensation Reaction: 2-aminophenol reacts with an appropriate aldehyde or ketone under acidic or basic conditions to form the benzoxazole core.

    Substitution Reaction:

    Alkylation: The ethyl and dimethyl groups are introduced through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of benzoxazolium compounds often employs similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the use of catalysts and specific reaction conditions (e.g., temperature, pressure) is common to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-5,6-dimethyl-, iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkylating agents are used under appropriate conditions (e.g., acidic or basic medium).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxazole derivatives, while substitution reactions can produce a variety of substituted benzoxazolium compounds.

Scientific Research Applications

Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-5,6-dimethyl-, iodide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-5,6-dimethyl-, iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Cell Signaling Pathways: Affecting various cell signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-methyl-, iodide
  • Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-, bromide

Uniqueness

Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-5,6-dimethyl-, iodide is unique due to its specific substituents and iodide ion, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

41729-43-5

Molecular Formula

C21H23IN2O2

Molecular Weight

462.3 g/mol

IUPAC Name

N-[(E)-2-(3-ethyl-5,6-dimethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide

InChI

InChI=1S/C21H23N2O2.HI/c1-5-22-19-13-15(2)16(3)14-20(19)25-21(22)11-12-23(17(4)24)18-9-7-6-8-10-18;/h6-14H,5H2,1-4H3;1H/q+1;/p-1

InChI Key

ZXWXLKDCEHARTI-UHFFFAOYSA-M

Isomeric SMILES

CC[N+]1=C(OC2=C1C=C(C(=C2)C)C)/C=C/N(C3=CC=CC=C3)C(=O)C.[I-]

Canonical SMILES

CC[N+]1=C(OC2=C1C=C(C(=C2)C)C)C=CN(C3=CC=CC=C3)C(=O)C.[I-]

Origin of Product

United States

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